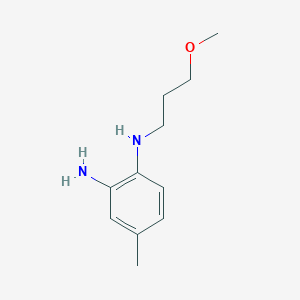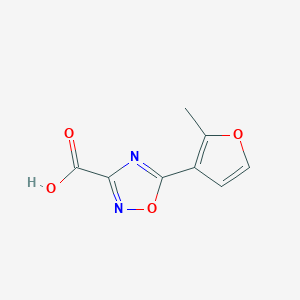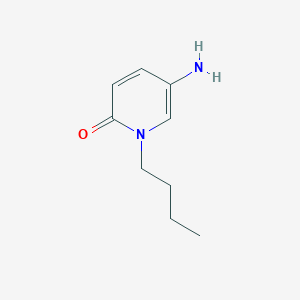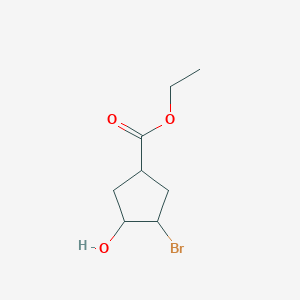![molecular formula C12H19NS B13059971 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13059971.png)
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of a 3-methylbutyl group attached to the fourth position of the thienopyridine core adds to its structural uniqueness. Thienopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch dihydropyridine synthesis is a well-known method for preparing pyridine derivatives, which can be adapted for thienopyridine synthesis . This method typically involves the condensation of aldehydes, ammonia, and β-ketoesters in the presence of a catalyst.
Industrial Production Methods
Industrial production of thienopyridines, including this compound, often utilizes continuous flow reactors and advanced catalytic systems to enhance yield and efficiency . The use of shape-selective catalysts, such as ZSM-5 zeolites, has been reported to improve the selectivity and conversion rates in the synthesis of pyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted thienopyridines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural features . Molecular docking studies have shown that thienopyridines can bind to active sites of enzymes, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Known for its anticancer activities and ability to inhibit tubulin polymerization.
2-Pyridyl derivatives: Commonly used in cross-coupling reactions and as ligands in coordination chemistry.
Uniqueness
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique fused ring system and the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
4-(3-methylbutyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-9(2)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,3-5,7H2,1-2H3 |
Clave InChI |
SZUPCWNTOCXYAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1C2=C(CCN1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



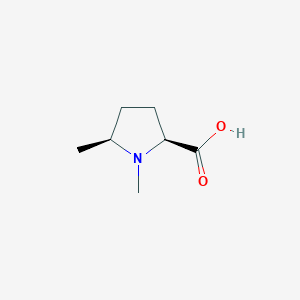
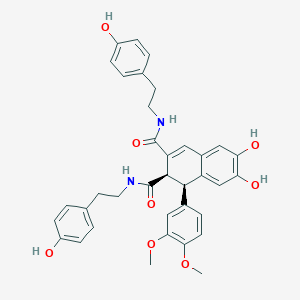
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

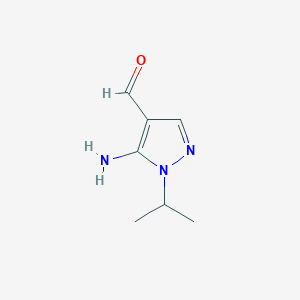
![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
